S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate
Description
S-((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with a methyl group bearing an ethanethioate (thioester) moiety. The 7-position is substituted with a chlorine atom, which enhances electron-withdrawing properties and may influence reactivity or biological activity. The thioester group (-SCOCH3) distinguishes it from related sulfur-containing pyrimidine derivatives, offering unique stability and reactivity profiles compared to thioethers or disulfides.
Properties
IUPAC Name |
S-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-7(15)17-6-9-4-11(16)14-5-8(12)2-3-10(14)13-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPSQPKNARCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC(=O)N2C=C(C=CC2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Thioester Formation: The final step involves the reaction of the chlorinated pyrido[1,2-a]pyrimidine with ethanethiol in the presence of a base such as triethylamine (TEA) to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrido[1,2-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of agrochemicals and other functional materials.
Mechanism of Action
The mechanism by which S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Core Heterocycles: The target compound’s pyrido[1,2-a]pyrimidinone core is distinct from the thieno-pyrimidinone () and dihydropyrimidine () scaffolds.
- Sulfur-Containing Groups: The target’s ethanethioate group (-SCOCH3) is a thioester, which is more hydrolytically labile than the methylthio (-SCH3) group in ’s compounds .
- Chlorine Substitution : The 7-chloro substituent in the target compound may enhance lipophilicity and metabolic stability compared to the 7-methyl group in ’s analog .
Physicochemical and Reactivity Profiles
- Solubility : The thioester group in the target compound may confer moderate solubility in polar aprotic solvents, whereas ’s methylthio-dihydropyrimidines (with nitrile groups) could exhibit lower solubility due to increased hydrophobicity .
- Reactivity : The chlorine atom in the target compound may facilitate nucleophilic aromatic substitution or metal-catalyzed coupling reactions, whereas the acetamide in ’s compound is more stable under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
